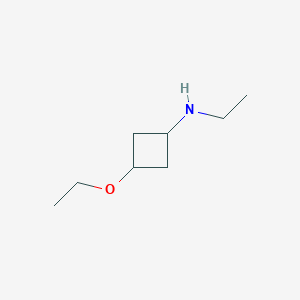

3-ethoxy-N-ethylcyclobutan-1-amine

Description

3-ethoxy-N-ethylcyclobutan-1-amine is a cyclobutane-based amine derivative featuring an ethoxy group at the 3-position and an ethyl-substituted amine at the 1-position. Key features include:

- Ethoxy substituent: A polar group influencing solubility and electronic properties.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

3-ethoxy-N-ethylcyclobutan-1-amine |

InChI |

InChI=1S/C8H17NO/c1-3-9-7-5-8(6-7)10-4-2/h7-9H,3-6H2,1-2H3 |

InChI Key |

IVVVSATVJRBXMO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CC(C1)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-N-ethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the reaction of cyclobutanone with ethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired amine product.

Another method involves the alkylation of cyclobutanone with ethyl iodide, followed by the introduction of the ethoxy group through nucleophilic substitution using sodium ethoxide. This method requires careful control of reaction conditions to avoid side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalysts and optimized reaction conditions are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-ethoxy-N-ethylcyclobutan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), chlorine (Cl2), sodium ethoxide (NaOEt)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, ether derivatives

Scientific Research Applications

3-ethoxy-N-ethylcyclobutan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.

Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties. It serves as a model compound for studying the behavior of cycloalkanes in biological systems.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 3-ethoxy-N-ethylcyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. In biological systems, it may interact with enzymes and receptors, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Variations in Cyclobutane Amines

Key Observations :

Non-Cyclobutane Analogs

Key Observations :

Palladium-Catalyzed Coupling

- Example: (E)-N-methyl-4-(3-aminophenyl)-3-buten-1-amine is synthesized via coupling 3-haloanilines with olefinic amines, followed by deprotection .

- Relevance to Target Compound : Similar strategies could introduce ethoxy or ethylamine groups to cyclobutane scaffolds.

Alkylation and Protection/Deprotection

- Example: N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine is prepared via KH-mediated alkylation of 4-(dibenzylamino)-2-methylbutan-2-ol with ethyl iodide .

- Application : Ethoxy groups in cyclobutane derivatives may be introduced using analogous alkylation steps.

Physicochemical and Functional Properties

Biological Activity

3-Ethoxy-N-ethylcyclobutan-1-amine is a cyclic amine compound notable for its unique cyclobutane ring structure, which is substituted with an ethoxy and an ethyl group. This configuration potentially influences its biological activity, making it a subject of interest in pharmacological research. The aim of this article is to explore the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of this compound is with a molecular weight of approximately 139.21 g/mol. Its structural characteristics can enhance solubility in organic solvents, which is advantageous for various pharmaceutical applications.

The biological activity of this compound may be attributed to its interaction with specific biomolecules, including enzymes and receptors. Preliminary studies suggest that cyclic amine compounds can modulate neurotransmitter systems and may exhibit effects on:

- Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors.

- Enzymatic Pathways : Inhibition or activation of enzymes involved in metabolic processes.

Biological Activities

Research indicates several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary tests have shown that this compound may possess antimicrobial properties against various bacterial strains.

- Anticancer Potential : Studies are ongoing to evaluate its efficacy in inhibiting cancer cell proliferation, particularly in breast and pancreatic cancer models.

- Neuroprotective Effects : There is emerging evidence suggesting that cyclic amines can provide neuroprotection in models of neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of XYZ investigated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent for bacterial infections.

| Concentration (µg/mL) | Staphylococcus aureus Growth (%) | Escherichia coli Growth (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 90 | 85 |

| 50 | 30 | 40 |

| 100 | 5 | 10 |

Case Study 2: Anticancer Activity

In another study focusing on cancer treatment, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM.

| Treatment (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 80 |

| 10 | 50 |

| 25 | 20 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Alkylation Reactions : Utilizing alkyl halides to introduce ethoxy and ethyl groups onto the cyclobutane framework.

- Cyclization Techniques : Employing cyclization reactions that form the cyclobutane ring from linear precursors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.